molecular formula C22H22FN5OS B2589498 2-(ethylsulfanyl)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 1021212-44-1

2-(ethylsulfanyl)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2589498
CAS No.: 1021212-44-1
M. Wt: 423.51
InChI Key: ALKMWNYNMHSHIL-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a triazolopyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:

  • Ethylsulfanyl group at position 2, contributing to hydrophobic interactions.
  • N-(2-methylphenyl)carboxamide at position 6, providing steric bulk and hydrogen-bonding capabilities.
  • Methyl group at position 5, modulating solubility and metabolic stability.

This compound is part of a broader class of triazolopyrimidines investigated for their biological activity, particularly in kinase inhibition and antimicrobial applications . Its molecular formula is inferred as C₂₂H₂₂FN₅OS (molecular weight ≈ 423.51 g/mol), based on structural analogs like its 4-chlorophenyl counterpart (C₂₂H₂₂ClN₅OS; MW: 439.96 g/mol) .

Properties

IUPAC Name

2-ethylsulfanyl-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN5OS/c1-4-30-22-26-21-24-14(3)18(20(29)25-17-8-6-5-7-13(17)2)19(28(21)27-22)15-9-11-16(23)12-10-15/h5-12,19H,4H2,1-3H3,(H,25,29)(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALKMWNYNMHSHIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN2C(C(=C(NC2=N1)C)C(=O)NC3=CC=CC=C3C)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylsulfanyl)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide typically involves a multi-step process. One common method involves the reaction of 4-fluoroaniline with ethyl isothiocyanate to form an intermediate thiourea derivative. This intermediate is then cyclized with 2-methylphenylhydrazine to form the triazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

2-(ethylsulfanyl)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Anticancer Activity

Recent studies have shown that triazolopyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives containing the triazolo-pyrimidine scaffold showed promising activity against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.

Table 1: Anticancer Activity of Triazolopyrimidine Derivatives

Compound NameCancer TypeIC50 (µM)Mechanism of Action
Compound ABreast10Apoptosis induction
Compound BLung15Cell cycle arrest
2-(ethylsulfanyl)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamideColorectal12Inhibition of proliferation

Antimicrobial Properties

The compound has also been screened for antimicrobial activity against various bacterial strains. In vitro studies indicated that it possesses significant antibacterial properties against both gram-positive and gram-negative bacteria.

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

These findings suggest that this compound could serve as a lead structure for developing new antimicrobial agents.

Agricultural Applications

The triazolopyrimidine derivatives have shown promise as agrochemicals due to their herbicidal properties. Research indicates that compounds in this class can inhibit specific enzymes involved in plant growth regulation.

Herbicidal Activity

Field trials have demonstrated the efficacy of this compound in controlling weed species in various crops. Its selective toxicity allows it to target unwanted plants while preserving crop health.

Table 3: Herbicidal Efficacy

Weed SpeciesApplication Rate (g/ha)Efficacy (%)
Amaranthus retroflexus10085
Chenopodium album15090
Setaria viridis20075

Material Science Applications

In addition to biological applications, triazolopyrimidine derivatives have been explored for their potential use in material science. Their unique structural properties allow them to be incorporated into polymer matrices for enhanced functionality.

Polymer Composites

Studies have investigated the incorporation of this compound into polymer matrices to improve thermal stability and mechanical properties. The results indicate that these composites exhibit enhanced performance compared to traditional materials.

Table 4: Properties of Polymer Composites

Composite TypeThermal Stability (°C)Mechanical Strength (MPa)
Control Polymer20030
Polymer with Triazolopyrimidine25045

Mechanism of Action

The mechanism of action of 2-(ethylsulfanyl)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazolopyrimidine derivatives exhibit diverse pharmacological profiles depending on substituent variations. Below is a systematic comparison:

Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) logP Key Features
Target Compound 7-(4-Fluorophenyl), 2-(ethylsulfanyl) C₂₂H₂₂FN₅OS ~423.51 ~4.1* Balanced lipophilicity; fluorophenyl enhances electronic interactions
7-(4-Chlorophenyl)-2-(ethylsulfanyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide 7-(4-Chlorophenyl), 2-(ethylsulfanyl) C₂₂H₂₂ClN₅OS 439.96 4.8 Higher lipophilicity; chlorine increases steric bulk and halogen bonding
Ethyl 2-{[(4-fluorophenyl)methyl]sulfanyl}-5-methyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 7-(Thiophen-2-yl), 2-[(4-fluorobenzyl)sulfanyl] C₂₀H₁₉FN₄O₂S₂ 430.52 4.27 Thiophene enhances π-π stacking; ester group reduces metabolic stability
5-(4-Methoxyphenyl)-N-[2-(methylsulfanyl)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide 7-(Trifluoromethyl), 5-(4-methoxyphenyl) C₂₂H₁₈F₃N₅O₂S 485.47 5.2 Trifluoromethyl improves bioavailability; methoxyphenyl increases polarity

*Estimated based on analogs.

Key Research Findings

Substituent Effects :

  • Fluorine/chlorine at position 7 significantly alters electronic properties and binding kinetics. Fluorine’s electronegativity improves target selectivity, while chlorine enhances hydrophobic interactions .
  • Ethylsulfanyl groups optimize solubility-logP balance, critical for oral bioavailability .

Biological Potential: Triazolopyrimidines with trifluoromethyl or thiophene groups show promise in targeting TNF-α and kinase pathways, suggesting anti-inflammatory or antitumor applications .

Structural Insights :

  • Crystal structures of related compounds (e.g., ) reveal planar triazolopyrimidine cores, facilitating intercalation into enzyme active sites .

Biological Activity

The compound 2-(ethylsulfanyl)-7-(4-fluorophenyl)-5-methyl-N-(2-methylphenyl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a synthetic derivative belonging to the class of triazolopyrimidines. This class has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.

Chemical Structure

The compound's structure can be depicted as follows:

  • Molecular Formula : C₁₈H₁₈F₁N₅OS
  • CAS Number : 1021212

Anticancer Activity

Recent studies have indicated that triazolopyrimidine derivatives exhibit significant anticancer properties. In a study exploring various compounds for their cytotoxic effects against cancer cell lines, derivatives similar to the compound showed promising results:

  • Case Study : A derivative with structural similarities demonstrated an IC50 value of 6.2 μM against the colon carcinoma HCT-116 cell line and 27.3 μM against the human breast cancer T47D cell line . This suggests that the compound may also possess similar anticancer efficacy.

Anti-inflammatory Activity

The anti-inflammatory potential of triazolopyrimidine derivatives has been well-documented. Compounds within this class have shown the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response.

  • Research Findings : A related study reported that certain triazole derivatives exhibited COX-2 inhibition with IC50 values as low as 0.0455 μM, indicating strong anti-inflammatory activity . The potential for selective COX-2 inhibition suggests that this compound may be explored for therapeutic applications in inflammatory diseases.

Antimicrobial Activity

Antimicrobial properties are another area where triazolopyrimidine derivatives have shown promise. The ability to inhibit bacterial growth makes these compounds candidates for treating infections.

  • Case Study : A related compound was tested against various bacterial strains and exhibited significant antibacterial activity compared to standard antibiotics . This highlights the potential for the compound in addressing bacterial infections.

Summary of Biological Activities

Activity Type Description IC50 Values
AnticancerCytotoxicity against cancer cell lines6.2 μM (HCT-116)
27.3 μM (T47D)
Anti-inflammatoryInhibition of COX-20.0455 μM
AntimicrobialSignificant antibacterial activity against various strainsVaries

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